Structural Differentiation from Unsubstituted Benzamide Analog (CAS 1021206-26-7) by 3,4-Diethoxy Modification
The target compound differs from the simplest analog N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide (CAS 1021206-26-7) by the presence of two ethoxy substituents at the 3- and 4-positions of the benzamide ring. This modification increases the molecular weight from 243.26 to 331.37 g/mol and introduces two additional hydrogen bond acceptors, substantially altering physicochemical properties . In the SAR landscape of pyridazinone-benzamide HDAC inhibitors, the benzamide substitution pattern directly influences the zinc-binding pharmacophore's electronic environment and steric accessibility, with alkoxy-substituted benzamides generally exhibiting enhanced HDAC1 binding relative to unsubstituted analogs [1].
| Evidence Dimension | Molecular weight and hydrogen bond acceptor count – structural complexity relevant to HDAC binding pocket engagement |
|---|---|
| Target Compound Data | MW 331.37 g/mol; 7 H-bond acceptors; 3,4-diethoxy substitution on benzamide ring |
| Comparator Or Baseline | N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide (CAS 1021206-26-7): MW 243.26 g/mol; 5 H-bond acceptors; unsubstituted benzamide |
| Quantified Difference | ΔMW = +88.11 g/mol (+36.2%); ΔH-bond acceptors = +2; increased lipophilicity and steric bulk |
| Conditions | Structural comparison; MW and H-bond acceptor count derived from molecular formula (C17H21N3O4 vs C13H13N3O2) |
Why This Matters
The 3,4-diethoxy substitution pattern is a key differentiation point in the SAR of this scaffold series; selecting the unsubstituted analog would eliminate a pharmacophoric feature associated with enhanced HDAC1 binding in this compound class, compromising target engagement studies.
- [1] Li, D.; Zhang, Z.; Li, Y.; Wang, X.; Zhong, H.; Yang, H.; Xi, Y.; Liu, H.; Shen, A.; Hu, Y. Discovery of (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. J. Med. Chem. 2023, 66 (10), 6787–6808. View Source
